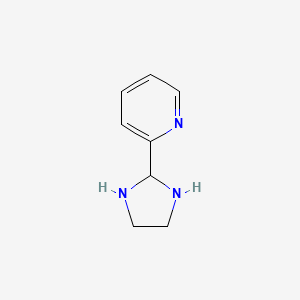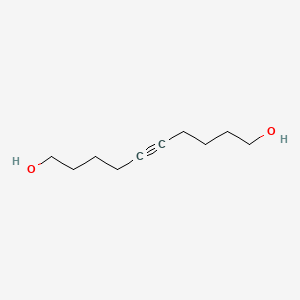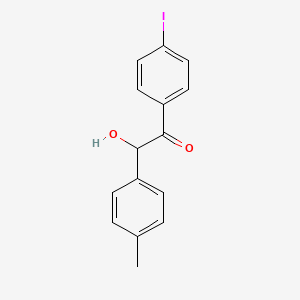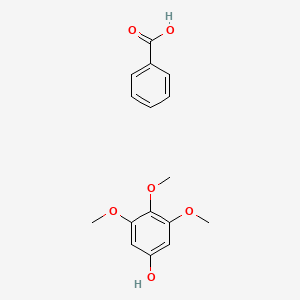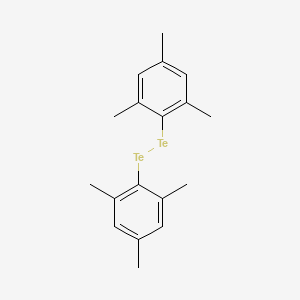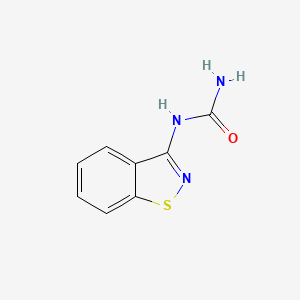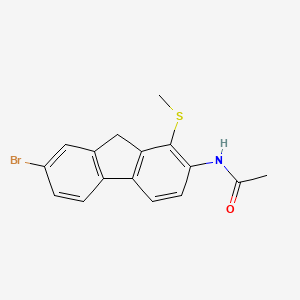
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is a complex organic compound that features a unique structure combining a fluorenyl moiety with a bromo and methylthio substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- typically involves multi-step organic reactions. One common approach is to start with the fluorenyl core, introducing the bromo and methylthio groups through electrophilic aromatic substitution reactions. The final step involves the formation of the acetamide group through an amidation reaction, often using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions would be crucial to enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Fluorenyl derivatives without the bromo group.
Substitution: Fluorenyl derivatives with various substituents replacing the bromo group.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is largely dependent on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromo and methylthio groups can influence its binding affinity and specificity, making it a valuable scaffold for drug development.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Bromo-1,2,3,4-tetrahydroisoquinoline: Another bromo-substituted compound with potential medicinal applications.
Indole derivatives: Compounds with similar aromatic structures and diverse biological activities.
Uniqueness
Acetamide, N-(7-bromo-1-(methylthio)-9h-fluoren-2-yl)- is unique due to its combination of a fluorenyl core with bromo and methylthio substituents, providing a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
97235-37-5 |
|---|---|
Molekularformel |
C16H14BrNOS |
Molekulargewicht |
348.3 g/mol |
IUPAC-Name |
N-(7-bromo-1-methylsulfanyl-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C16H14BrNOS/c1-9(19)18-15-6-5-13-12-4-3-11(17)7-10(12)8-14(13)16(15)20-2/h3-7H,8H2,1-2H3,(H,18,19) |
InChI-Schlüssel |
JYGWTANDYGNUOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C(C2=C(C=C1)C3=C(C2)C=C(C=C3)Br)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


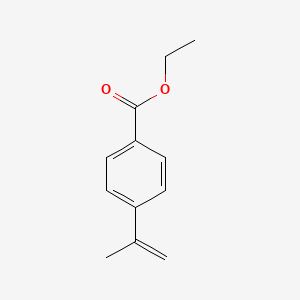
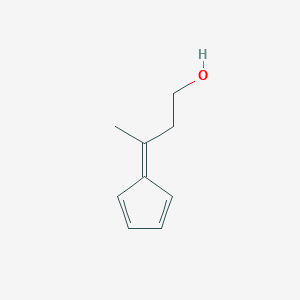
![1-[2-Methyl-1-(tributylstannyl)propyl]piperidine](/img/structure/B14342988.png)
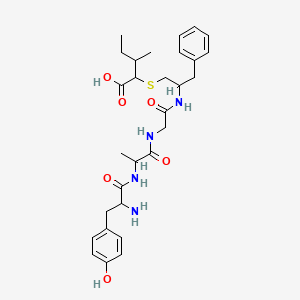
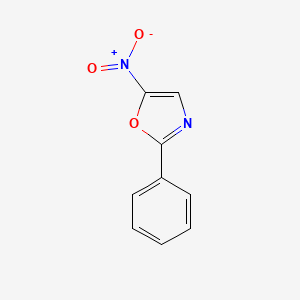
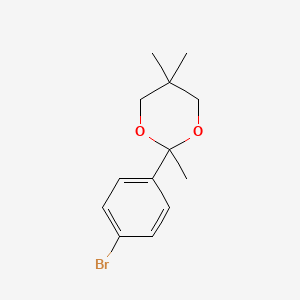
![3-{[(3-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14343010.png)

